molecular formula C10H20N2O2 B13475422 tert-butyl N-(5-aminopent-3-en-2-yl)carbamate

tert-butyl N-(5-aminopent-3-en-2-yl)carbamate

Cat. No.: B13475422
M. Wt: 200.28 g/mol
InChI Key: NMBPEMDQUGRUMY-AATRIKPKSA-N
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Description

tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-aminopent-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-aminopent-3-en-2-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. This is particularly useful in multi-step synthesis processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate is unique due to its specific structure, which allows for selective reactions and protection of amines in complex synthetic pathways. Its versatility and effectiveness as a protecting group make it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(E)-5-aminopent-3-en-2-yl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h5-6,8H,7,11H2,1-4H3,(H,12,13)/b6-5+

InChI Key

NMBPEMDQUGRUMY-AATRIKPKSA-N

Isomeric SMILES

CC(/C=C/CN)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=CCN)NC(=O)OC(C)(C)C

Origin of Product

United States

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